molecular formula C22H25Cl2N3O B1666251 Azelastine hydrochloride CAS No. 79307-93-0

Azelastine hydrochloride

Cat. No.: B1666251
CAS No.: 79307-93-0
M. Wt: 418.4 g/mol
InChI Key: YEJAJYAHJQIWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azelastine hydrochloride is a second-generation antihistamine primarily used to treat allergic rhinitis and allergic conjunctivitis. It is available in various forms, including nasal sprays and eye drops. This compound works by blocking histamine H1 receptors, thereby preventing the release of inflammatory mediators such as histamine, which are responsible for allergic symptoms .

Mechanism of Action

Target of Action

Azelastine hydrochloride primarily targets the histamine H1-receptors . These receptors play a crucial role in mediating allergic reactions, including inflammation and bronchoconstriction.

Mode of Action

This compound acts as an antagonist at histamine H1-receptors . By binding to these receptors, it prevents histamine from exerting its effects, thereby mitigating the allergic response .

Biochemical Pathways

This compound affects several biochemical pathways related to inflammation and allergic reactions. It has demonstrated a wide range of pharmacologic effects on chemical mediators of inflammation, including leukotrienes, kinins, and platelet-activating factor . By inhibiting these mediators, this compound can reduce inflammation and alleviate allergy symptoms .

Pharmacokinetics

This compound exhibits a bioavailability of 40% when administered intranasally . It reaches peak plasma concentrations within 2-3 hours of administration . The compound is metabolized into an active metabolite, desmethylazelastine . The elimination half-life of this compound is approximately 22 hours , indicating a relatively long duration of action.

Result of Action

The antagonistic action of this compound on histamine H1-receptors results in the relief of histamine-mediated allergy symptoms . This includes a reduction in symptoms such as rhinorrhea, sneezing, nasal pruritus, and itchy eyes associated with allergic conjunctivitis . The onset of action occurs within 15 minutes with intranasal formulations and as quickly as 3 minutes with ophthalmic solutions .

Biochemical Analysis

Biochemical Properties

Azelastine hydrochloride exhibits histamine H1-receptor antagonist activity and inhibits histamine release from mast cells following antigen and non-antigen stimuli . It is a racemic mixture, though there is no noted difference in pharmacologic activity between its enantiomers .

Cellular Effects

This compound has been shown to have antiviral activity against SARS-CoV-2 in vitro . It also has antihistaminic effects providing immediate relief, mast cell stabilization providing early-phase intervention, and inhibition of expression and activation of anti-inflammatory mediators which characterize the late phase of the immune reaction .

Molecular Mechanism

This compound is a histamine H1-receptor antagonist and works by blocking the release of a number of inflammatory mediators including histamine . It is oxidatively metabolized to its main, and biologically active, metabolite desmethylazelastine by the cytochrome P450 enzyme system .

Temporal Effects in Laboratory Settings

In vitro studies have shown that this compound exhibits antiviral activity against SARS-CoV-2 and reduces the viral load in infected individuals . It also inhibits the replication of Respiratory syncytial virus A (RSV A) in both prophylactic and therapeutic settings .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, it has been shown that this compound is generally well tolerated in both adults and children with allergic rhinitis .

Metabolic Pathways

This compound is oxidatively metabolized to its main, and biologically active, metabolite desmethylazelastine by the cytochrome P450 enzyme system .

Transport and Distribution

It is known that this compound is administered topically and has local effects .

Subcellular Localization

Given its mechanism of action as a histamine H1-receptor antagonist, it is likely that it interacts with histamine receptors on the cell surface .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azelastine hydrochloride is synthesized through a multi-step process. The synthesis begins with the reaction of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base to yield 4-(4-chlorobenzyl)phthalazinone. The final step involves the reaction of this compound with 1-methyl-4-piperidone under acidic conditions to produce this compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Azelastine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azelastine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azelastine hydrochloride is unique due to its dual action as both an antihistamine and a mast cell stabilizer. This dual action provides both immediate and long-lasting relief from allergic symptoms. Additionally, this compound has demonstrated antiviral properties, making it a versatile compound in both clinical and research settings .

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJAJYAHJQIWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58581-89-8 (Parent)
Record name Azelastine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037932960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azelastine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079307930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2045945
Record name Azelastine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79307-93-0, 37932-96-0, 58581-89-8
Record name Azelastine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79307-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)-phthalazinone hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37932-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azelastine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037932960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azelastine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079307930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZELASTINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Azelastine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (RS)-4-(4-chloro-benzyl)2-(1-methylazepan-4-yl)phtalazin-1(2H)-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZELASTINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L591QR10I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azelastine hydrochloride
Reactant of Route 2
Reactant of Route 2
Azelastine hydrochloride
Reactant of Route 3
Reactant of Route 3
Azelastine hydrochloride
Reactant of Route 4
Reactant of Route 4
Azelastine hydrochloride
Reactant of Route 5
Reactant of Route 5
Azelastine hydrochloride
Reactant of Route 6
Azelastine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.